molecular formula C15H16N2O4S B2534386 Ethyl 4-methyl-2-(2-phenoxyacetamido)-1,3-thiazole-5-carboxylate CAS No. 313469-63-5

Ethyl 4-methyl-2-(2-phenoxyacetamido)-1,3-thiazole-5-carboxylate

Cat. No.: B2534386
CAS No.: 313469-63-5
M. Wt: 320.36
InChI Key: OPICPLNZLSEIRK-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(2-phenoxyacetamido)-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, an ethyl ester group, and a phenoxyacetamido moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(2-phenoxyacetamido)-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Introduction of the Phenoxyacetamido Group: The phenoxyacetamido group is introduced through an amide coupling reaction between the thiazole derivative and phenoxyacetic acid.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(2-phenoxyacetamido)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetamido group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the ester or amide groups.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(2-phenoxyacetamido)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exhibit anticancer activity by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 4-methyl-2-(2-phenoxyacetamido)-1,3-thiazole-5-carboxylate can be compared with similar compounds such as:

    Ethyl 5-acetyl-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate: This compound has a thiophene ring instead of a thiazole ring, which may result in different biological activities and properties.

    4-methyl-2-(2-phenoxyacetamido)pentanoic acid: This compound lacks the thiazole ring and has a different structural framework, leading to variations in its chemical and biological behavior.

Properties

IUPAC Name

ethyl 4-methyl-2-[(2-phenoxyacetyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-3-20-14(19)13-10(2)16-15(22-13)17-12(18)9-21-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPICPLNZLSEIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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